Cinnamyl acetate
Overview
Description
Cinnamyl acetate (3-phenylprop-2-enyl acetate) is a chemical compound of the cinnamyl ester family, in which the variable R group is substituted by a methyl group . It naturally occurs in fresh bark of cinnamon (Cinnamomum zeylanicum Blume and other Cinnamomum species), with concentrations of 2,800–51,000 ppm . Cinnamyl acetate is used as a flavor ester in for example bread and animal feed and has a sweet floral-fruity fragrance .
Synthesis Analysis
Cinnamyl acetate can be synthesized using immobilized lipase through transesterification between ethyl acetate and cinnamyl alcohol . In the solvent-free system, ethyl acetate acted as not only the acyl donor but also as the solvent of cinnamyl alcohol .
Molecular Structure Analysis
The molecular formula of Cinnamyl acetate is C11H12O2 . As a result of the non-aromatic carbon-carbon double bond, cinnamyl acetate can exist in a Z and an E configuration .
Chemical Reactions Analysis
Cinnamyl acetate was found to be effective against mosquito larvae . The insecticidal and fumigant properties of C. cassia bark-derived materials against the oak nut weevil (Mechoris ursulus) were examined using filter paper diffusion .
Physical And Chemical Properties Analysis
Cinnamyl acetate has a molar mass of 176.215 g·mol−1 . It appears as a colorless liquid with a sweet, floral, balsamic odor . It has a density of 1.057 g/mL , a boiling point of 265 °C , and a solubility in water of 212.3 mg/L .
Scientific Research Applications
1. Flavor and Fragrance Industry
- Application Summary : Cinnamyl acetate has a wide application in the flavor and fragrance industry because of its sweet, balsamic, and floral odor . It is used as a flavor ester in products like bread and animal feed .
- Results or Outcomes : The use of cinnamyl acetate in the flavor and fragrance industry has been successful due to its desirable odor characteristics .
2. Biocatalytic Synthesis
- Application Summary : Cinnamyl acetate can be synthesized using a novel esterase from the DNA library of Acinetobacter hemolyticus . This method focuses on cinnamyl acetate synthesis with a novel esterase, estGUZ753, an esterase gene from Geobacillus uzenensis DSMZ 13551 .
- Methods of Application : The esterase gene was first cloned and expressed in Pichia pastoris KM71 . The optimal activity of the esterase towards p-NP caprylate was at pH 8.0 and 70 °C, and the half-life at 70 °C was 28 h . The crude fermentation broth of the esterase was immobilized directly onto the epoxy resin (Lx-105s), and the immobilized esterase exhibited a 99% conversion for cinnamyl acetate synthesis at a high cinnamyl alcohol concentration in 6 h (cinnamyl alcohol: 1.0 M, enzyme dosage: 3%) .
- Results or Outcomes : The conversion ratio of cinnamyl alcohol could be up to 94.1% at 1 h, and it reached an even higher level (97.1%) at 2 h . The immobilized esterase exhibited a 99% conversion for cinnamyl acetate synthesis .
3. Cosmetics Industry
- Application Summary : Cinnamyl acetate is used in several cosmetics and toiletries . It’s a natural essential oil that is widely used in personal care products .
- Results or Outcomes : The use of cinnamyl acetate in cosmetics has been successful due to its pleasant fragrance. It enhances the sensory experience of using these products .
4. Detergents
- Application Summary : Cinnamyl acetate is also used in non-cosmetic products, such as detergents . Its sweet, floral, and balsamic odor contributes to the overall sensory experience of using these products.
- Results or Outcomes : The use of cinnamyl acetate in detergents has been successful. It contributes to the pleasant smell of these products, enhancing the user experience .
5. Intermediate in the Synthesis of Chloramphenicol
- Application Summary : The addition reaction of dinitrogen trioxide to cinnamyl acetate produces an intermediate in the synthesis of chloramphenicol . Chloramphenicol is an antibiotic useful for the treatment of a number of bacterial infections.
- Methods of Application : The exact method of synthesis is not specified, but it involves the addition reaction of dinitrogen trioxide to cinnamyl acetate .
- Results or Outcomes : The successful synthesis of chloramphenicol using cinnamyl acetate as an intermediate represents a significant application in the field of pharmaceutical chemistry .
6. Beverages
- Application Summary : Cinnamyl acetate, a natural essential oil, is widely used in beverages . It enhances the flavor and aroma of the beverages, making them more appealing to consumers .
- Methods of Application : Cinnamyl acetate is added to beverage formulations during the manufacturing process. The exact concentration can vary depending on the specific product and desired flavor intensity .
- Results or Outcomes : The use of cinnamyl acetate in beverages has been successful. It contributes to the pleasant taste and smell of these products, enhancing the user experience .
Safety And Hazards
Cinnamyl acetate is moderately toxic by ingestion and intraperitoneal routes . It is a skin irritant . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Future Directions
Cinnamyl acetate and its derivatives are widely used in cosmetics and possess various functions . Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-aging properties . Some of them may become new cosmetic ingredients in the future . In particular, 4-hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation .
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSDHUCWMSHDCR-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020828 | |
Record name | 3-Phenylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Cinnamyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Cinnamyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.054 | |
Record name | Cinnamyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl acetate | |
CAS RN |
21040-45-9, 103-54-8 | |
Record name | trans-Cinnamyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21040-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, cinnamyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021040459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propen-1-ol, 3-phenyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFJ36XSV8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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